molecular formula C11H13BrO4S B2882143 2-(4-Bromophenylsulfonyl)-3-methylbutanoic acid CAS No. 134649-66-4

2-(4-Bromophenylsulfonyl)-3-methylbutanoic acid

Cat. No. B2882143
CAS RN: 134649-66-4
M. Wt: 321.19
InChI Key: HGKYRDOUORRYSG-UHFFFAOYSA-N
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Description

“2-(4-Bromophenylsulfonyl)-3-methylbutanoic acid” is a complex organic compound. It contains a bromophenylsulfonyl group attached to a 3-methylbutanoic acid. The bromophenylsulfonyl group consists of a phenyl ring (a six-carbon aromatic ring) with a bromine atom and a sulfonyl group attached . The 3-methylbutanoic acid is a four-carbon chain with a methyl group and a carboxylic acid group .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, it might involve the reaction of 4-bromophenylsulfonyl chloride with 3-methylbutanoic acid . This is a common method for introducing sulfonyl groups into organic molecules .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bromophenylsulfonyl group and the 3-methylbutanoic acid group. The bromine atom in the bromophenylsulfonyl group is a heavy atom that could significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromine atom on the phenyl ring could be replaced by other groups in a nucleophilic aromatic substitution reaction . The carboxylic acid group could react with bases to form salts, with alcohols to form esters, or be reduced to an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the bromine atom would likely make the compound relatively heavy and possibly increase its boiling point and melting point . The carboxylic acid group could allow the compound to form hydrogen bonds, which could influence its solubility .

Scientific Research Applications

Antibiotic Detection in Milk

  • Application: Generation of broad specificity antibodies for sulfonamide antibiotics and the development of an enzyme-linked immunosorbent assay (ELISA) for analyzing milk samples. This application includes the detection of sulfonamide antibiotics in veterinary fields, specifically in milk samples (Adrián et al., 2009).

Matrix Metalloproteinase Inhibitors

  • Application: Biphenylsulfonamide derivatives of 2-(biphenyl-4-sulfonylamino)-3-methylbutyric acid were evaluated for their ability to inhibit matrix metalloproteinases (MMPs). This research focused on the effects of structural changes on biological and pharmacokinetic activity, significantly impacting the treatment of diseases involving MMPs (O'Brien et al., 2000).

EP1 Receptor Selective Antagonists

  • Application: Discovery of heteroaryl sulfonamides as new EP1 receptor selective antagonists. This includes the study of the structure-activity relationship (SAR) and in vivo antagonist activity of these compounds, contributing to the development of new therapeutic agents (Naganawa et al., 2006).

Catalysis in Dehydrocondensation

  • Application: Utilization of propylsulfonic acid-derivatized mesoporous SBA-15 catalyst in the dehydrocondensation of alcohols to form ethers. This research explores the role of catalysts in industrial chemical processes, specifically in the formation of ethers and olefins (Herman et al., 2004).

Chemisorption in Water Treatment

  • Application: Investigation of chemisorption of Perfluorooctanoic Acid on powdered activated carbon initiated by persulfate in aqueous solutions. This application is significant in environmental science, specifically in the treatment of recalcitrant compounds in industrial wastewater and other waters (Sun et al., 2016).

Alkaline Fuel Cell Development

  • Application: Development of a stable anion exchange membrane based on imidazolium salt for alkaline fuel cells. This research contributes to advancements in energy technology, specifically in enhancing the stability and conductivity of membranes in fuel cells (Yang et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its use. If it were used as a drug, for example, it would depend on the specific biological target. The bromophenylsulfonyl group could potentially interact with various biological targets through hydrophobic and halogen bonding interactions .

Future Directions

The future directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential drug . Alternatively, it could be used as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

2-(4-bromophenyl)sulfonyl-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4S/c1-7(2)10(11(13)14)17(15,16)9-5-3-8(12)4-6-9/h3-7,10H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKYRDOUORRYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)S(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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